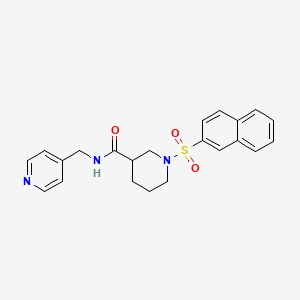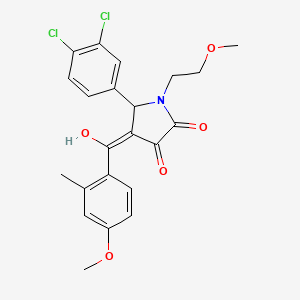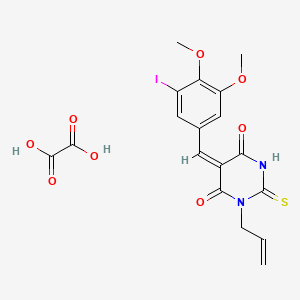![molecular formula C19H28N4O4 B5436299 1-{3-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5436299.png)
1-{3-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound is typically described in the scientific literature. Organic chemists use a variety of reactions to synthesize new compounds, and the exact method can depend on the specific properties of the starting materials and the desired product .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Certain functional groups are known to undergo specific types of reactions. For example, a carbonyl group can undergo nucleophilic addition reactions, while an alkene can undergo electrophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its spectral data (IR, NMR, MS). These properties can often be found in chemical databases .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[4-(cyclopropylmethyl)-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-13(2)15-12-22(10-7-18(26)23(15)11-14-3-4-14)17(25)6-9-21-8-5-16(24)20-19(21)27/h5,8,13-15H,3-4,6-7,9-12H2,1-2H3,(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMUTTKBOKLXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}ethanol](/img/structure/B5436216.png)


![2,3,5-trimethyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5436235.png)


![(3S*,5R*)-1-(5-methylhexanoyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436254.png)
![[(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5436262.png)
![(1S*,6R*)-9-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5436273.png)
![2-(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5436276.png)
![5-bromo-4-chloro-2-{[(2-methoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5436280.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5436289.png)
![[1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5436307.png)
![(4R)-4-{4-[({[(2,5-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5436317.png)